molecular formula C18H14N2O5S B2810054 4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 2-methoxybenzoate CAS No. 877635-43-3

4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 2-methoxybenzoate

Cat. No.: B2810054
CAS No.: 877635-43-3
M. Wt: 370.38
InChI Key: SJKLTCFYHRAKQT-UHFFFAOYSA-N
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Description

4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 2-methoxybenzoate: is a complex organic compound that has garnered interest in various fields of scientific research This compound features a pyran ring fused with a pyrimidine moiety, linked via a sulfanylmethyl group, and esterified with 2-methoxybenzoic acid

Scientific Research Applications

4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 2-methoxybenzoate: has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the development of heterocyclic compounds.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with nucleic acids and proteins.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 2-methoxybenzoate typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyran Ring: The pyran ring can be synthesized through a cyclization reaction involving appropriate precursors under acidic or basic conditions.

    Introduction of the Pyrimidine Moiety: The pyrimidine ring is introduced via a nucleophilic substitution reaction, where a pyrimidine derivative reacts with a suitable leaving group on the pyran ring.

    Attachment of the Sulfanylmethyl Group: The sulfanylmethyl group is introduced through a thiolation reaction, often using thiol reagents under mild conditions.

    Esterification with 2-Methoxybenzoic Acid: The final step involves esterification, where the pyran derivative reacts with 2-methoxybenzoic acid in the presence of a dehydrating agent like DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 2-methoxybenzoate: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like sodium borohydride can convert the oxo group to a hydroxyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, under anhydrous conditions.

    Substitution: Nucleophiles like amines, thiols, under mild to moderate temperatures.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Various substituted pyrimidine derivatives.

Mechanism of Action

The mechanism of action of 4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 2-methoxybenzoate involves its interaction with specific molecular targets. The compound can bind to nucleic acids, interfering with DNA replication and transcription processes. Additionally, it may inhibit certain enzymes by binding to their active sites, thereby modulating biochemical pathways.

Comparison with Similar Compounds

4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 2-methoxybenzoate: can be compared with other similar compounds, such as:

    [4-Oxo-6-(pyrimidin-2-ylmethyl)pyran-3-yl] benzoate: Lacks the sulfanyl group, resulting in different reactivity and biological activity.

    [4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] benzoate: Similar structure but without the methoxy group, affecting its solubility and interaction with biological targets.

    [4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 4-methoxybenzoate: The position of the methoxy group can influence the compound’s chemical and biological properties.

These comparisons highlight the uniqueness of This compound

Properties

IUPAC Name

[4-oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 2-methoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O5S/c1-23-15-6-3-2-5-13(15)17(22)25-16-10-24-12(9-14(16)21)11-26-18-19-7-4-8-20-18/h2-10H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJKLTCFYHRAKQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)OC2=COC(=CC2=O)CSC3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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